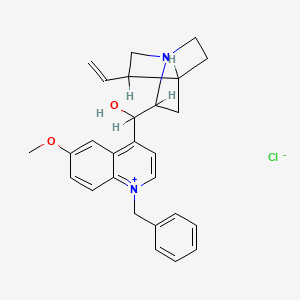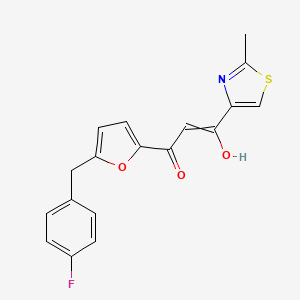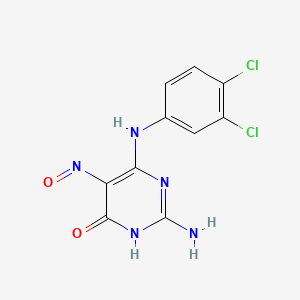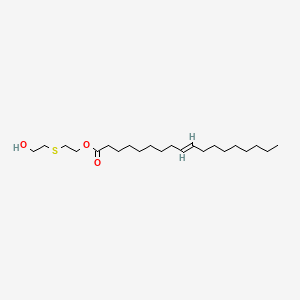
9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester typically involves the esterification of 9-octadecenoic acid with 2-((2-hydroxyethyl)thio)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of immobilized catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in cell membrane modification and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester involves its interaction with cellular membranes and proteins. The hydroxyethyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. The thioether linkage can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can modulate various signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid (Z)-, 2-hydroxyethyl ester: Similar structure but lacks the thioether linkage.
9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains additional double bonds and hydroxyl groups.
9-Octadecenoic acid (9Z)-, 2-[(2-hydroxyethyl)amino]ethyl ester: Contains an amino group instead of a thioether linkage.
Uniqueness
The presence of the thioether linkage in 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester makes it unique compared to other similar compounds. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
72230-96-7 |
|---|---|
Molecular Formula |
C22H42O3S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)25-19-21-26-20-18-23/h9-10,23H,2-8,11-21H2,1H3/b10-9+ |
InChI Key |
ZPPAZDWGCQOHEM-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCSCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


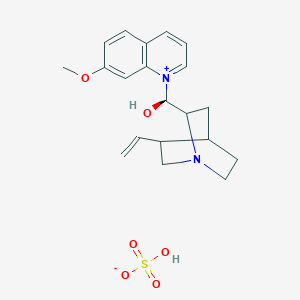
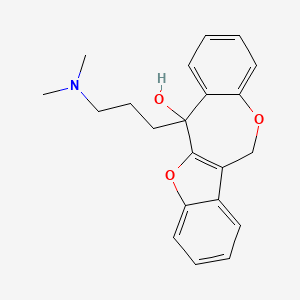
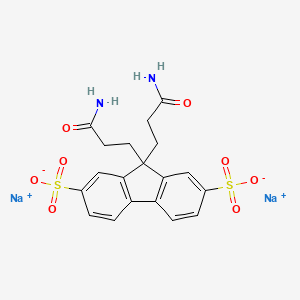
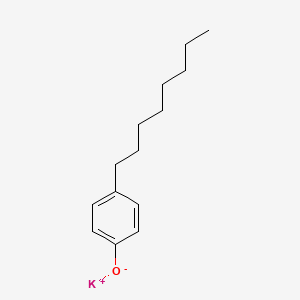

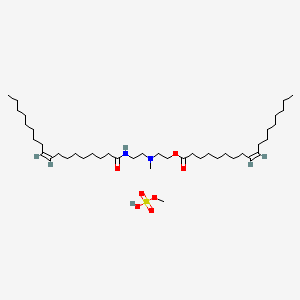
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
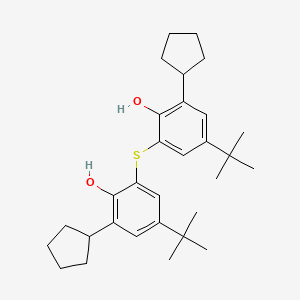
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

